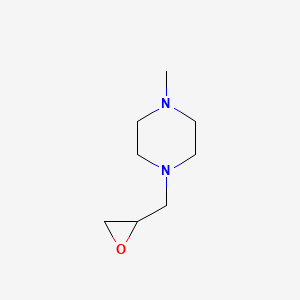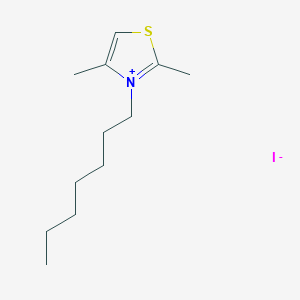
5-Bromo-2-tert-butylpyrimidine
Descripción general
Descripción
5-Bromo-2-tert-butylpyrimidine is a brominated pyrimidine derivative that is of interest in various chemical syntheses and research studies. The compound is related to pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromine atom attached to the pyrimidine ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated pyrimidines can be achieved through different methods. For instance, the bromination of 2-tert-butylpyrene leads to the formation of bromopyrenes, which can be further functionalized to create pyrimidine derivatives . Another approach involves the synthesis of 5-bromo-2-iodopyrimidine, which serves as an intermediate for palladium-catalyzed cross-coupling reactions, allowing for the efficient synthesis of various substituted pyrimidine compounds . Additionally, the preparation of 5-brominated bipyrimidines has been reported, which are useful for the construction of metal-complexing molecular rods .
Molecular Structure Analysis
The molecular structure of brominated pyrimidine derivatives can be characterized using various spectroscopic techniques. Single X-ray diffraction, 1H/13C NMR, FT-IR, and mass spectrometry are commonly employed to confirm the substitution patterns and the overall structure of the synthesized compounds . Density functional theory (DFT) calculations can also be used to optimize the molecular structure and compare it with experimental data .
Chemical Reactions Analysis
Brominated pyrimidines are reactive intermediates that can undergo various chemical reactions. They are particularly useful in selective palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs . Additionally, they can participate in regioselective displacement reactions with ammonia, leading to the formation of substituted aminopyrimidines . The presence of a bromine atom on the pyrimidine ring also allows for nucleophilic aromatic substitution reactions, which can be leveraged to introduce different substituents onto the pyrimidine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines can be influenced by the nature of the substituents on the pyrimidine ring. For example, the photophysical properties of aryl-functionalized pyrene derivatives, which are related to brominated pyrimidines, can be studied using fluorescence and absorption measurements . The thermal properties and stability of these compounds can be assessed through thermal analysis, while their crystal structures provide insights into their solid-state properties . Computational methods such as DFT can also predict properties like molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity of these compounds .
Aplicaciones Científicas De Investigación
Synthesis of Metal-complexing Molecular Rods
5-Bromo-2-tert-butylpyrimidine is utilized in the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are crucial for preparing metal-complexing molecular rods. This process involves Stille coupling and bromination techniques, yielding products essential for constructing molecular structures with potential applications in material science and catalysis (Schwab, Fleischer, & Michl, 2002).
Palladium-catalyzed Aryl–Aryl C–C Coupling
The compound reacts with 2,2′-bithiophene and its analogues in the presence of a palladium catalyst, leading to the formation of 5-(het)aryl substituted pyrimidines through aryl–aryl C–C coupling. This application demonstrates its utility in creating new materials with potential electronic and optical properties, showcasing the versatility of 5-Bromo-2-tert-butylpyrimidine in facilitating complex chemical transformations (Verbitskiy et al., 2013).
Safety and Hazards
5-Bromo-2-tert-butylpyrimidine is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, seek medical advice or attention .
Propiedades
IUPAC Name |
5-bromo-2-tert-butylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)7-10-4-6(9)5-11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAQGONYZKWBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543150 | |
| Record name | 5-Bromo-2-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-tert-butylpyrimidine | |
CAS RN |
85929-94-8 | |
| Record name | 5-Bromo-2-tert-butylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-tert-butylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




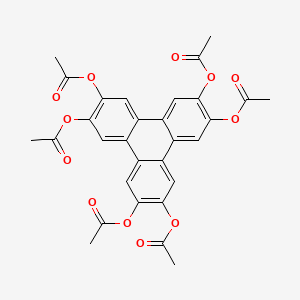



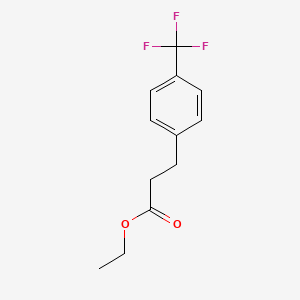
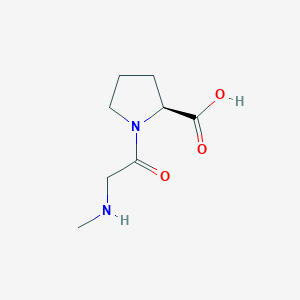
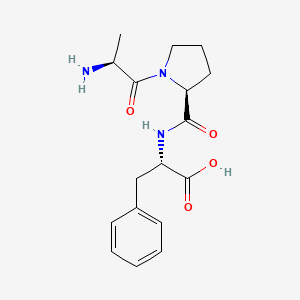
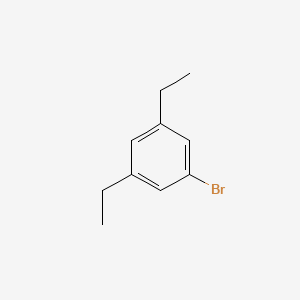

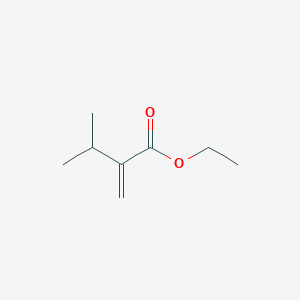
![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)
